molecular formula C25H26N2O6S B2466129 8-[8-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 866867-15-4

8-[8-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-1,4-dioxa-8-azaspiro[4.5]decane

カタログ番号: B2466129
CAS番号: 866867-15-4
分子量: 482.55
InChIキー: UINAYRVIXUCUJG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-[8-(4-Methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-1,4-dioxa-8-azaspiro[4.5]decane is a complex heterocyclic compound featuring a fused quinoline-dioxane core and a 1,4-dioxa-8-azaspiro[4.5]decane moiety. This compound shares synthetic pathways with other sulfonamide-containing heterocycles, such as the use of transition metal-catalyzed coupling reactions and acid-mediated cyclization steps . Its structural complexity suggests utility in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamide groups play a critical role in inhibition or activation.

特性

IUPAC Name

9-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-(4-methylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6S/c1-17-2-4-18(5-3-17)34(28,29)23-16-26-20-15-22-21(30-10-11-31-22)14-19(20)24(23)27-8-6-25(7-9-27)32-12-13-33-25/h2-5,14-16H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINAYRVIXUCUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC4=C(C=C3N=C2)OCCO4)N5CCC6(CC5)OCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-[8-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-1,4-dioxa-8-azaspiro[4.5]decane involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the quinoline core, followed by the introduction of the dioxino and spiro moieties. The final step involves the sulfonylation of the compound with 4-methylbenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.

化学反応の分析

Types of Reactions

8-[8-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.

科学的研究の応用

8-[8-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-1,4-dioxa-8-azaspiro[4

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development or as a biochemical probe.

    Medicine: The compound’s potential biological activity could make it useful in the development of new therapeutic agents.

    Industry: Its chemical properties might make it suitable for use in industrial processes, such as catalysis or materials science.

作用機序

The mechanism by which 8-[8-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-1,4-dioxa-8-azaspiro[4.5]decane exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

類似化合物との比較

Table 1: Comparative Analysis of Structural Analogues

Compound Name Key Structural Features Molecular Weight Bioactivity/Application References
Target Compound : 8-[8-(4-Methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-1,4-dioxa-8-azaspiro[4.5]decane Tosyl-substituted quinoline-dioxane fused system; spirocyclic azaspirodecanedione ~506.6* Hypothesized enzyme inhibition (e.g., ATPases, kinases)
8-[6-Ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane Ethyl group at quinoline C6; tosyl at C3 452.57 Research use (structural analog for solubility studies)
8-[3-(5-Fluoro-1H-indol-2-yl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane Fluoro-indole substituent; no sulfonamide group 351.45 Inhibitor of AAA+ ATPase p97 (anticancer target)
11,12-Dimethoxy-9-(4-phenylsulphonyl)-6,7,8,9-tetrahydro-5H-benzo[2,3]azepino[5,4-c]quinolin-5-one Benzazepine-quinoline hybrid; sulfonamide at C9 476.54 Synthetic intermediate for CNS-targeting agents
1,4-Dioxa-8-azaspiro[4.5]decane, 8-[4-(phenylmethoxy)benzoyl] Benzoyl group with phenylmethoxy substituent; no heteroaromatic system 353.41 Unspecified research applications (structural studies)

Key Differences and Implications

Substituent Effects on Bioactivity

  • Tosyl Group Position: The target compound’s tosyl group at quinoline C8 distinguishes it from the C3-substituted analog in .
  • Heterocyclic Core: Unlike the benzazepine-quinoline hybrid in , the target compound’s dioxane-fused quinoline may enhance metabolic stability due to reduced electrophilicity of the fused oxygen atoms.

Physicochemical Properties

  • Solubility : The fluoro-indole derivative exhibits lower solubility (requiring acetone/EtOAc for purification) compared to the target compound’s polar dioxane and sulfonamide groups.
  • Molecular Weight: The benzazepine-quinoline hybrid has a lower molecular weight (476.54 vs.

生物活性

The compound 8-[8-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-1,4-dioxa-8-azaspiro[4.5]decane is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound belongs to a class of fused dioxin derivatives that exhibit diverse biological activities. Its structure includes:

  • A quinoline moiety that is known for its pharmacological properties.
  • A sulfonyl group which enhances solubility and bioactivity.
  • A spirocyclic framework that contributes to its unique pharmacodynamics.

Anticancer Potential

Recent studies have indicated that derivatives similar to the compound exhibit significant anticancer properties. For instance, benzo[g]quinoxaline derivatives have shown promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-15 (colon cancer) cells. The mechanism of action often involves:

  • Topoisomerase Inhibition : Compounds have been shown to inhibit topoisomerase IIβ, leading to DNA damage and apoptosis in cancer cells .
  • Apoptotic Pathways : Activation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl2 have been observed, indicating the induction of intrinsic apoptosis pathways .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity of the compound against different cancer cell lines. The following table summarizes key findings:

CompoundCell LineIC50 (µM)Mechanism of Action
8-[8-(4-methylbenzenesulfonyl)...MCF-7TBDInduces apoptosis via Bax activation
Benzo[g]quinoxaline derivativeMCF-72.89Topoisomerase IIβ inhibition
Benzo[g]quinoxaline derivativeHCT-15TBDDNA intercalation leading to replication errors

Note: TBD denotes values that require further investigation or are currently unavailable.

Study on Benzo[g]quinoxaline Derivatives

A study published in August 2021 evaluated various synthesized benzo[g]quinoxaline derivatives for their cytotoxic activity against MCF-7 cells. The most active compound exhibited an IC50 value comparable to Doxorubicin, a standard chemotherapeutic agent. The study highlighted that these compounds could induce significant cell cycle arrest and apoptosis through specific molecular pathways .

Mechanistic Insights

Further investigations into the apoptotic mechanisms revealed that treatment with certain derivatives led to:

  • An increase in the pre-G1 phase population from 2.41% to 38.24%, indicating significant apoptotic activity.
  • Enhanced expression of Bax by 3.89-fold and downregulation of Bcl2 by 4.35-fold compared to untreated controls, confirming the activation of intrinsic apoptotic pathways .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。